molecular formula C19H17NO2 B14778512 2,5-Bis(benzyloxy)pyridine

2,5-Bis(benzyloxy)pyridine

Cat. No.: B14778512
M. Wt: 291.3 g/mol
InChI Key: ZPJNIRBKKJKBTJ-UHFFFAOYSA-N
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Description

2,5-Bis(benzyloxy)pyridine is an organic compound with the molecular formula C19H17NO2 It is a derivative of pyridine, where two benzyloxy groups are attached to the 2nd and 5th positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(benzyloxy)pyridine typically involves the reaction of 2,5-dihydroxypyridine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows: [ \text{2,5-dihydroxypyridine} + 2 \text{ benzyl bromide} \rightarrow \text{this compound} + 2 \text{ HBr} ]

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(benzyloxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products:

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2,5-Bis(benzyloxy)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: It can be used as a ligand in coordination chemistry and in the study of enzyme mechanisms.

    Industry: Used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,5-Bis(benzyloxy)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzyloxy groups can enhance the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity.

Comparison with Similar Compounds

  • 2,3-Bis(benzyloxy)pyridine
  • 2,6-Bis(benzyloxy)pyridine
  • 2,5-Dimethoxypyridine

Comparison: 2,5-Bis(benzyloxy)pyridine is unique due to the specific positioning of the benzyloxy groups, which can influence its chemical reactivity and biological activity. Compared to its isomers, such as 2,3-Bis(benzyloxy)pyridine and 2,6-Bis(benzyloxy)pyridine, the 2,5-substitution pattern may offer distinct steric and electronic properties, making it suitable for different applications.

Properties

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

2,5-bis(phenylmethoxy)pyridine

InChI

InChI=1S/C19H17NO2/c1-3-7-16(8-4-1)14-21-18-11-12-19(20-13-18)22-15-17-9-5-2-6-10-17/h1-13H,14-15H2

InChI Key

ZPJNIRBKKJKBTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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